molecular formula C8H5F3N2O2S B14204022 2-Amino-5-(trifluoromethylsulfonyl)benzonitrile CAS No. 914776-00-4

2-Amino-5-(trifluoromethylsulfonyl)benzonitrile

Cat. No.: B14204022
CAS No.: 914776-00-4
M. Wt: 250.20 g/mol
InChI Key: NQSSHXRLLIQIOK-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of an amino group, a trifluoromethylsulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethylsulfonyl)benzonitrile typically involves the introduction of the trifluoromethylsulfonyl group onto a benzonitrile derivative. One common method includes the reaction of 2-amino-5-bromobenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce sulfonyl derivatives.

Scientific Research Applications

2-Amino-5-(trifluoromethylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-5-methylsulfonylbenzonitrile

Uniqueness

2-Amino-5-(trifluoromethylsulfonyl)benzonitrile is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring strong electron-withdrawing groups.

Properties

CAS No.

914776-00-4

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.20 g/mol

IUPAC Name

2-amino-5-(trifluoromethylsulfonyl)benzonitrile

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)6-1-2-7(13)5(3-6)4-12/h1-3H,13H2

InChI Key

NQSSHXRLLIQIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C#N)N

Origin of Product

United States

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